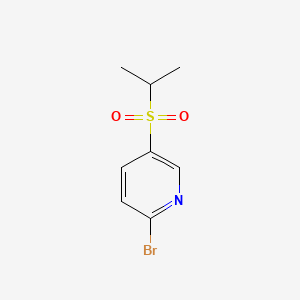

2-Bromo-5-(isopropylsulfonyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

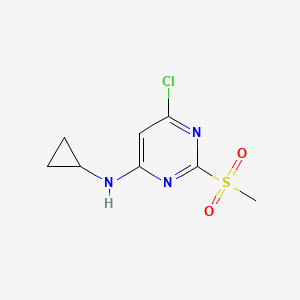

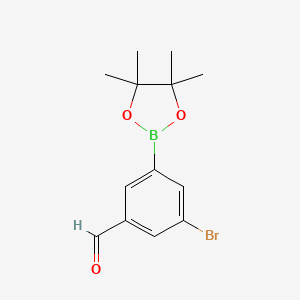

“2-Bromo-5-(isopropylsulfonyl)pyridine” is a chemical compound with the molecular formula C8H10BrNO2S . It is used in various chemical reactions and has a significant role in organic synthesis .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(isopropylsulfonyl)pyridine” consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be determined using various spectroscopic techniques.Wissenschaftliche Forschungsanwendungen

1. Application of α-bromination reaction on acetophenone derivatives

- Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .

- Methods of Application : The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored. The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Results or Outcomes : The experiment was successfully completed by all the students within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

2. Synthesis of 2-pyridones

- Summary of the Application : The synthesis of 2-pyridone compounds is an important research field due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .

- Methods of Application : The review classifies new synthetic methods into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions .

- Results or Outcomes : The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed .

3. Antitumor Activity of Pyridinesulfonamide

- Summary of the Application : Pyridinesulfonamide is an important fragment with a wide range of applications in novel drugs. The study synthesized and researched the stereostructures of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .

- Methods of Application : Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .

- Results or Outcomes : The compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .

4. Cross Coupling Reactions

- Summary of the Application : 2-Bromopyridine is used as a building block in the formation of C−N bond by various cross coupling reactions .

- Methods of Application : It is used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium . It is also used in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

- Results or Outcomes : The successful formation of C−N bond by various cross coupling reactions .

5. Synthesis of Fluorinated Pyridines

- Summary of the Application : The synthesis of fluorinated pyridines is an important research field due to their interesting and unusual physical, chemical, and biological properties. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

- Methods of Application : The review presents methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines. It also reviews synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

- Results or Outcomes : The review provides a comprehensive overview of the synthesis methods for fluorinated pyridines .

6. Use of 2-Bromopyridine in Cross-Coupling Reactions

- Summary of the Application : 2-Bromopyridine is used as a building block in the formation of C−N bond by various cross-coupling reactions .

- Methods of Application : It is used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium. It is also used in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

- Results or Outcomes : The successful formation of C−N bond by various cross-coupling reactions .

Eigenschaften

IUPAC Name |

2-bromo-5-propan-2-ylsulfonylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEABPHLOPKUYNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681068 |

Source

|

| Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(isopropylsulfonyl)pyridine | |

CAS RN |

1245648-96-7 |

Source

|

| Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B596863.png)

![N-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]cyclopropanesulfonamide](/img/structure/B596872.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B596880.png)

![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)